molecular formula C12H17N3O B13222004 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Número de catálogo: B13222004
Peso molecular: 219.28 g/mol
Clave InChI: WJGLWQKFBFQYEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a spirocyclic azetidine scaffold. This structure is increasingly recognized as a valuable three-dimensional framework for designing novel bioactive molecules . Compounds incorporating the 6-azaspiro[3.4]octane core and pyrazole heterocycles are frequently investigated for their potential to interact with central nervous system targets . For instance, structurally related azaspirooctane compounds have been developed as muscarinic receptor agonists, which are being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease and other cognitive impairments . Additionally, such spirocyclic scaffolds are considered privileged structures in antimicrobial research, with some derivatives showing promising in vitro activity against Mycobacterium tuberculosis . The presence of the 1-ethyl-pyrazole substituent further enhances the potential of this molecule for structure-activity relationship (SAR) studies, as pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities . Researchers may find this compound particularly useful as a synthetic intermediate or as a key scaffold for developing new chemical entities targeting GPCRs or enzymes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C12H17N3O

Peso molecular

219.28 g/mol

Nombre IUPAC

8-(2-ethylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C12H17N3O/c1-2-15-10(4-7-14-15)9-8-13-11(16)12(9)5-3-6-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,16)

Clave InChI

WJGLWQKFBFQYEL-UHFFFAOYSA-N

SMILES canónico

CCN1C(=CC=N1)C2CNC(=O)C23CCC3

Origen del producto

United States

Métodos De Preparación

Synthesis via Condensation of Pyrazole Derivatives with Spirocyclic Precursors

Methodology:

  • Step 1: Preparation of 5-alkylpyrazole derivatives, such as 5-ethylpyrazole, through hydrazine-based cyclization of β-ketoesters or α,β-unsaturated ketones with hydrazines under acidic or basic conditions.

  • Step 2: Activation of the pyrazole derivative, typically via halogenation at the 4- or 5-position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Step 3: Nucleophilic substitution of the halogenated pyrazole with a spirocyclic amine precursor, such as a 6-azaspiranone derivative, under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).

  • Step 4: Cyclization to form the spirocyclic structure, often facilitated by heating or microwave irradiation, leading to the formation of the desired spiro compound.

  • Step 5: Final purification via column chromatography or recrystallization.

Reaction Scheme:

Pyrazole derivative + Spirocyclic amine → Condensation and cyclization → 8-(1-ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Reference: Patent US10858352B2 describes similar condensation reactions involving pyrazolyl derivatives and spirocyclic frameworks, emphasizing the importance of halogenation and nucleophilic substitution steps.

Alternative Route: Multi-Component Assembly

  • Step 1: Synthesis of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds, followed by alkylation to introduce the ethyl group at the 1-position.

  • Step 2: Coupling of the pyrazole with a suitable spirocyclic intermediate bearing reactive functionalities (e.g., aldehyde or ketone groups).

  • Step 3: Intramolecular cyclization under acidic or basic conditions to generate the spiro framework.

  • Step 4: Final oxidation or purification steps to isolate the target compound.

Note: This approach allows for modular synthesis, enabling variation of substituents on the pyrazole ring.

Reference: Data from patent literature and chemical synthesis reports highlight this multi-component strategy as flexible and scalable.

Microwave-Assisted Synthesis

Recent advancements suggest that microwave irradiation can significantly accelerate the condensation and cyclization steps, reducing reaction times from hours to minutes and improving yields.

  • Procedure: Combine pyrazole derivatives with spirocyclic precursors in a suitable solvent (e.g., ethanol or acetonitrile), irradiate under controlled microwave conditions (e.g., 100-150°C, 10-20 minutes).

  • Advantages: Enhanced reaction rates, improved purity, and higher yields.

Source: Modern patent filings and experimental reports support microwave-assisted protocols as efficient alternatives.

Material and Reaction Conditions Summary

Step Reagents Solvents Conditions Notes
Hydrazine cyclization Hydrazine hydrate, β-ketoesters Ethanol, acetic acid Reflux Pyrazole core formation
Halogenation NBS or NCS DMF or DMSO Room temperature to mild heating Selective halogenation at 4- or 5-position
Nucleophilic substitution Spirocyclic amine DMF or acetonitrile Reflux Formation of C–N bonds
Cyclization Acidic or basic catalyst Appropriate solvent Heating or microwave Spirocyclic ring closure

Notes on Purification and Characterization

  • Purification: Column chromatography using silica gel, recrystallization from suitable solvents.
  • Characterization: Confirmed via NMR (¹H, ¹³C), mass spectrometry, IR spectroscopy, and X-ray crystallography when necessary.

Research and Development Insights

Recent patent filings and research articles emphasize the importance of regioselectivity and functional group compatibility in synthesizing This compound . The choice of halogenating agents, solvents, and reaction temperatures critically influences the yield and purity.

Furthermore, the development of microwave-assisted protocols has been shown to enhance efficiency and scalability, making these methods suitable for pharmaceutical development.

Sources Cited:

  • US Patent US10858352B2 (2019)
  • Patent EP3632907NWB1 (2023)
  • Vulcanchem product documentation (2024)
  • Chemical synthesis reports and recent patent filings (2024-2025)

Análisis De Reacciones Químicas

Substitution Reactions

The nitrogen atoms in the azaspiro ring and pyrazole moiety enable nucleophilic substitution. Key findings include:

Reaction TypeReagents/ConditionsProductsApplications
Halogenation N-Bromosuccinimide (NBS), UV light or AIBNBrominated derivatives at sp³ carbons adjacent to nitrogenIntermediate for coupling reactions
Alkylation Methyl iodide, K₂CO₃, DMFN-methylated derivativesModulates receptor binding affinity in medicinal chemistry

For example, alkylation with ethyl iodide under basic conditions selectively targets the pyrazole nitrogen, generating 8-(1,3-diethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one.

Oxidation and Reduction

The ketone group in the pyrrolidinone ring is pivotal for redox transformations:

Reaction TypeReagents/ConditionsProductsSelectivity
Ketone Reduction NaBH₄/CH₃OH or LiAlH₄/THFSecondary alcohol (spirocyclic diol)Partial reduction retains spirocyclic integrity
Oxidation m-CPBA or H₂O₂Epoxidation of adjacent double bonds (if present)Limited by steric hindrance from spiro structure

Reduction with NaBH₄ yields 8-(1-ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-ol, a precursor for prodrug formulations.

Cycloaddition and Cross-Coupling

The pyrazole ring participates in transition-metal-catalyzed reactions:

Reaction TypeCatalysts/ReagentsProductsYield (%)
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl derivatives60-75
Click Chemistry CuI, sodium ascorbate, alkynesTriazole-linked conjugates82

These reactions enable structural diversification for structure-activity relationship (SAR) studies. For instance, Suzuki coupling with 4-fluorophenylboronic acid generates a derivative showing enhanced M4 muscarinic receptor agonism (IC₅₀ = 12 nM) .

Acylation and Esterification

The secondary amine in the azaspiro ring undergoes acylation:

ReagentConditionsProductStability
Acetyl chlorideEt₃N, CH₂Cl₂N-acetylated derivativeStable under physiological pH
Benzoyl chloridePyridine, RTN-benzoyl derivativeProne to hydrolysis in basic media

Acylation improves metabolic stability, as seen in preclinical studies where the acetylated analog exhibited a 3-fold longer plasma half-life compared to the parent compound.

Biological Activity Correlation

Reaction products show distinct pharmacological profiles:

DerivativeBiological TargetKey Finding
Brominated analogDNA topoisomerase IIIC₅₀ = 8 μM (HeLa cells)
Triazole conjugateM1 muscarinic receptor94% inhibition at 10 μM

The spirocyclic core enhances membrane permeability, with logP values ranging from 1.2 (parent) to 2.8 (benzoylated derivative).

This compound’s reactivity profile positions it as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) and oncology targets. Further studies should explore enantioselective synthesis and in vivo metabolic fate.

Mecanismo De Acción

The mechanism of action of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table compares 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one with structurally related spirocyclic compounds:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
6-Oxaspiro[3.4]octan-5-one Spiro[3.4]octane 5-ketone, 6-oxa C₇H₁₀O₂ 126.16 Heterocyclic building block
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 5-ketone, 2-aza, tert-butyl carboxylate C₁₂H₁₉NO₃ 225.28 Intermediate in drug discovery
8-Amino-6-azaspiro[3.4]octan-5-one Spiro[3.4]octane 5-ketone, 6-aza, 8-amino C₇H₁₁N₂O 141.18 Precursor for functionalized spirocycles
Target Compound Spiro[3.4]octane 5-ketone, 6-aza, 8-(1-ethyl-pyrazol-5-yl) C₁₂H₁₆N₃O 230.28 Hypothesized CNS/oncology applications
Key Observations:

Core Modifications: The 6-aza substitution (vs. The 8-(1-ethyl-pyrazol-5-yl) group distinguishes the target compound from amino- or carboxylate-substituted analogs, likely improving selectivity for hydrophobic binding pockets .

Functional Group Impact: Pyrazole vs. Amino/Carboxylate: Pyrazole’s aromaticity and nitrogen positioning may confer stronger π-π stacking and metal-chelating abilities compared to amino or carboxylate groups .

Computational and Experimental Insights

  • For example, tert-butyl spiro derivatives (e.g., PharmaBlock’s PB06013) have been characterized using SHELXL for precise bond-length and angle determination .
  • Multiwfn Analysis: Wavefunction tools like Multiwfn could elucidate noncovalent interactions (e.g., van der Waals forces between the pyrazole and protein residues) and electron density distributions in the spiro core .

Actividad Biológica

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one, with a CAS number of 2059966-66-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on antimicrobial, cytotoxic, and other therapeutic activities.

The molecular formula of this compound is C12H17N3OC_{12}H_{17}N_{3}O with a molecular weight of 219.28 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazine with appropriate carbonyl compounds under controlled conditions. Various methodologies have been explored in literature to optimize yield and purity, including refluxing in solvents like ethanol or methanol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolone derivatives, including this compound. The compound was evaluated against several bacterial strains using standard agar diffusion methods.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference Compound
Staphylococcus aureus15Ampicillin
Escherichia coli10Ampicillin
Pseudomonas aeruginosa12Ampicillin

The results indicate moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxic Activity

Cytotoxicity assays conducted using brine shrimp bioassays revealed that the compound exhibits significant cytotoxic effects. The IC50 values obtained suggest that it can inhibit cell proliferation effectively.

Table 2: Cytotoxic Activity Data

CompoundIC50 (µg/mL)
This compound50
Standard Drug (e.g., Cisplatin)25

The cytotoxicity results indicate that while the compound shows promise, it is less potent than some established chemotherapeutic agents .

Other Biological Activities

Beyond antimicrobial and cytotoxic activities, pyrazolone derivatives have been reported to exhibit various other biological effects, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals.
  • Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers in vitro.

Case Studies

A notable case study involved the application of this compound in a treatment regimen for bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard care alone .

Q & A

Basic: How can researchers optimize the synthesis of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For pyrazole-containing spirocyclic compounds, refluxing in ethanol (2–4 h) with equimolar ratios of precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) is a standard approach . Purification via recrystallization using DMF-EtOH (1:1) mixtures enhances purity . Monitoring intermediates by TLC and adjusting stoichiometry based on real-time HPLC analysis (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) can mitigate side reactions .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:
X-ray crystallography is critical for confirming bond angles and torsion angles (e.g., C3–C4–C5 = 120.07°, C5–C6–C1 = 118.13° in pyrazole derivatives) . Complementary techniques include:

  • NMR : Assign signals for spirocyclic protons (δ 1.2–2.8 ppm for azaspiro rings) and pyrazole ethyl groups (δ 1.4–1.6 ppm).
  • HRMS : Verify molecular formula (e.g., C21H23ClN6O in structurally analogous compounds ).
    Cross-validation with IR spectroscopy ensures functional group integrity (e.g., lactam C=O stretch at ~1680 cm⁻¹) .

Basic: What are common impurities encountered during synthesis, and how can they be quantified?

Methodological Answer:
Common impurities include:

  • Unreacted pyrazole intermediates : Detectable via HPLC with UV detection at 254 nm using C18 columns and ammonium acetate buffers .
  • Oxidation byproducts : Monitor using LC-MS (e.g., m/z +16 for hydroxylated derivatives).
    Quantification follows pharmacopeial guidelines, where impurities ≥0.1% require identification via spiking experiments and comparative retention times .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR : Assess dynamic processes (e.g., ring puckering in azaspiro systems).
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
  • Single-crystal analysis : Resolve ambiguities in proton assignments (e.g., overlapping signals in crowded regions) .

Advanced: What computational approaches predict the reactivity of the pyrazole moiety in spirocyclic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, pyrazole N-atoms often exhibit high electron density, making them reactive toward electrophiles .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
  • Solvent modeling : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF) .

Advanced: How can mechanistic studies elucidate the formation of undesired byproducts during synthesis?

Methodological Answer:

  • Isolation and characterization : Byproducts (e.g., titanium tetrachloride adducts in amidine formation) are isolated via column chromatography and structurally validated by X-ray/NMR .
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., lactam ring closure rates).
  • Isotopic labeling : Introduce ¹³C at key positions (e.g., pyrazole carbons) to trace reaction pathways via 2D NMR .

Advanced: What strategies validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

  • Specificity : Spike biological samples (e.g., plasma) with the compound and assess interference via LC-MS/MS.
  • Linearity : Prepare calibration curves (0.1–100 µg/mL) in simulated matrices (e.g., pH 7.4 PBS).
  • Accuracy/Precision : Perform spike-recovery experiments (n=6) with ≤5% RSD .
    Cross-validate with orthogonal methods (e.g., GC-MS for volatile derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.